4-Amino-5-benzyl-1H-pyrimidin-2-one
Description
4-Amino-5-benzyl-1H-pyrimidin-2-one is a chemical compound with the molecular formula C11H11N3O . It is a type of pyrimidine, which is a class of organic compounds that are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives like 4-Amino-5-benzyl-1H-pyrimidin-2-one has been a topic of interest in recent research. For instance, one study discusses the use of Brønsted acidic ionic liquid as an efficient and recyclable catalyst for the synthesis of benzo [4,5]imidazo [1,2- a ]pyrimidines . The reactions proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Molecular Structure Analysis
While specific structural analysis data for 4-Amino-5-benzyl-1H-pyrimidin-2-one was not found, it’s important to note that pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Future Directions
The future directions in the research of pyrimidine derivatives like 4-Amino-5-benzyl-1H-pyrimidin-2-one could involve the development of new synthesis methods, exploration of their biological activities, and their potential applications in various fields . For instance, one study discusses the potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials, fluorescent materials, etc .
properties
IUPAC Name |
6-amino-5-benzyl-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-9(7-13-11(15)14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQBSMYADPSZEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NC(=O)N=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478878 | |
Record name | 2(1H)-Pyrimidinone,6-amino-5-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-benzyl-1H-pyrimidin-2-one | |
CAS RN |
108044-72-0 | |
Record name | 2(1H)-Pyrimidinone,6-amino-5-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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